

A Comprehensive Technical Guide to the Chemical Properties of 3-(2-Hydroxyphenyl)propanamide

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Compound of Interest

Compound Name: 3-(2-Hydroxyphenyl)propanamide

Cat. No.: B1581011

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the chemical properties of **3-(2-Hydroxyphenyl)propanamide**, a phenolic amide of interest in synthetic and medicinal chemistry. We will explore its structural features, physicochemical characteristics, spectroscopic profile, and synthetic methodologies. The causality behind experimental choices and protocols is detailed to provide actionable insights for laboratory applications. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction

3-(2-Hydroxyphenyl)propanamide is an organic compound featuring a propanamide side chain attached to a phenol ring at the ortho position. This unique arrangement of a hydroxyl group, an amide, and an aromatic ring imparts a specific set of chemical characteristics that make it a valuable intermediate in organic synthesis. Its structure is related to 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), a natural product found in various plants. The presence of multiple functional groups—a phenolic hydroxyl, an amide, and an aromatic ring—offers several sites for chemical modification, making it a versatile scaffold for developing novel molecules, particularly in the field of drug discovery. This document serves as a technical

resource for professionals requiring a deep understanding of this compound's chemical behavior.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to exploring its chemistry.

- IUPAC Name: **3-(2-Hydroxyphenyl)propanamide**
- CAS Number: 22367-76-6[[1](#)]
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight: 165.19 g/mol

The structural arrangement consists of a benzene ring substituted with a hydroxyl (-OH) group and a 3-aminopropan-1-one group (-CH₂CH₂CONH₂) at adjacent positions.

Caption: Chemical structure of **3-(2-Hydroxyphenyl)propanamide**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as solvent selection for reactions or purification.

Property	Value	Source
Molecular Weight	165.19 g/mol	PubChem
Molecular Formula	C ₉ H ₁₁ NO ₂	PubChem
CAS Number	22367-76-6	Chemsoc ^[1]
Appearance	Solid (predicted)	-
Solubility	Soluble in DMSO, Acetone, Chloroform	BioCrick ^[2]
Storage	Sealed in dry, Room Temperature	Achmem ^[3]

Spectroscopic Characterization

Spectroscopic data provides the empirical backbone for structural confirmation. Below is an analysis of the expected spectral features of **3-(2-Hydroxyphenyl)propanamide**.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The key diagnostic peaks arise from the O-H, N-H, C=O, and aromatic C-H bonds.

- O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm^{-1} . The broadness is a direct consequence of intermolecular hydrogen bonding.
- N-H Stretch (Amide): Primary amides typically show two distinct bands ('twin peaks') in the 3300-3500 cm^{-1} region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds^[4]. These may overlap with the phenolic O-H band.
- C=O Stretch (Amide I band): A strong, sharp absorption peak is anticipated between 1650-1690 cm^{-1} ^[4]. This is one of the most characteristic peaks in the spectrum.
- N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1590-1650 cm^{-1} ^[4].

- Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm^{-1} region.
- C-O Stretch (Phenolic): A distinct peak around 1200-1260 cm^{-1} indicates the stretching of the phenolic C-O bond.

The combination of these specific absorptions provides a unique "fingerprint" for the molecule, confirming the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment.

Based on the structure of **3-(2-Hydroxyphenyl)propanamide**, the following resonances are predicted:

- Aromatic Protons (Ar-H): Four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.7-7.3 ppm. The ortho-substitution pattern leads to distinct chemical shifts and coupling constants for each aromatic proton.
- Amide Protons (-CONH₂): The two amide protons are often observed as a broad singlet between δ 5.0-8.0 ppm^[5]. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
- Phenolic Proton (-OH): A broad singlet corresponding to the hydroxyl proton is expected, typically in the range of δ 4.0-7.0 ppm, although its position is also highly dependent on experimental conditions.
- Methylene Protons (-CH₂-): Two methylene groups (-CH₂-CH₂-) will be present. They will appear as two distinct triplets around δ 2.5-3.0 ppm due to coupling with each other (n+1 rule)^[5]. The methylene group adjacent to the aromatic ring will be slightly more upfield than the one adjacent to the carbonyl group.

The carbon NMR spectrum provides one signal for each unique carbon atom.

- **Carbonyl Carbon (-C=O):** The amide carbonyl carbon is the most deshielded and will appear far downfield, typically between δ 170-175 ppm.
- **Aromatic Carbons:** Six distinct signals are expected for the aromatic carbons in the range of δ 115-160 ppm. The carbon atom bearing the hydroxyl group (C-OH) will be the most downfield in this region (around δ 155 ppm), while the carbon attached to the propanamide chain will also be significantly deshielded.
- **Methylene Carbons (-CH₂-):** The two aliphatic methylene carbons will resonate in the upfield region, typically between δ 25-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

- **Molecular Ion Peak ([M]⁺):** In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 165, corresponding to the molecular weight of the compound.
- **Key Fragmentation Patterns:** The fragmentation of the molecular ion is a highly diagnostic tool. For **3-(2-Hydroxyphenyl)propanamide**, key fragmentation pathways would include:
 - **Loss of NH₂:** Scission of the C-N bond would result in a fragment ion at m/z 149 ([M-16]⁺) [6].
 - **Alpha-Cleavage:** Cleavage of the bond between the two methylene groups can occur.
 - **Benzyllic Cleavage:** Cleavage of the bond between the aromatic ring and the side chain would lead to a prominent peak corresponding to the hydroxyphenylmethyl cation or related fragments. A major fragment is often the base peak at m/z 44, corresponding to [O=C-NH₂]⁺ [6].

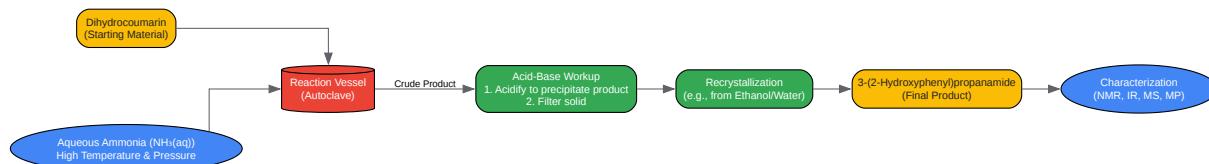
Synthesis and Purification

The synthesis of **3-(2-Hydroxyphenyl)propanamide** can be approached through several routes. A common and efficient method involves the ammonolysis (ring-opening) of

dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one), which is the corresponding lactone. This method is often preferred for its atom economy and straightforward procedure.

Synthetic Workflow: Ammonolysis of Dihydrocoumarin

This protocol describes a robust method for synthesizing the target compound. The rationale for this choice is the commercial availability of the starting material and the high-yielding, one-step conversion.



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Caption: Workflow for the synthesis of **3-(2-Hydroxyphenyl)propanamide**.

Detailed Experimental Protocol

Objective: To synthesize **3-(2-Hydroxyphenyl)propanamide** via the ammonolysis of dihydrocoumarin.

Materials:

- Dihydrocoumarin
- Concentrated aqueous ammonia (28-30%)
- Hydrochloric acid (HCl), concentrated
- Ethanol

- Deionized water
- High-pressure reaction vessel (autoclave)

Procedure:

- Charging the Reactor: In a suitable high-pressure autoclave, place dihydrocoumarin (1.0 equivalent).
- Adding Reagent: Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). The use of a sealed, pressure-rated vessel is critical because the reaction requires heating ammonia solution above its atmospheric boiling point to achieve a sufficient rate of nucleophilic attack on the lactone carbonyl.
- Reaction: Seal the autoclave and heat the mixture to 120-150 °C for 6-12 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.
- Cooling and Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
- Isolation of Crude Product: Transfer the reaction mixture to a beaker in a fume hood. Slowly and carefully acidify the solution with concentrated HCl with cooling in an ice bath. The target compound is phenolic and will be soluble in the basic ammonia solution as its phenoxide; acidification protonates the phenoxide, causing the less soluble neutral product to precipitate.
- Filtration: Collect the precipitated white solid by vacuum filtration and wash the filter cake with cold deionized water to remove any residual ammonium salts.
- Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

- Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product's identity and purity should be confirmed by melting point determination, IR, NMR, and MS analysis.

Chemical Reactivity

The reactivity of **3-(2-Hydroxyphenyl)propanamide** is governed by its three key functional groups.

- Phenolic Hydroxyl Group:
 - Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases the nucleophilicity of the oxygen, allowing for reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).
 - Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-, para-director. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions at the positions ortho and para to the hydroxyl group (positions 4 and 6).
- Amide Group:
 - Hydrolysis: The amide bond can be hydrolyzed back to the corresponding carboxylic acid (3-(2-hydroxyphenyl)propanoic acid) and ammonia under either acidic or basic conditions with heating.
 - Reduction: The amide can be reduced to the corresponding amine (3-(2-hydroxyphenyl)propan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Aromatic Ring:
 - As mentioned, the ring is activated towards electrophilic substitution. The directing effects of both the -OH group (ortho, para) and the alkyl side chain (ortho, para, weakly activating) will reinforce substitution at the 4- and 6-positions.

Potential Applications

While **3-(2-Hydroxyphenyl)propanamide** itself is primarily a synthetic intermediate, its structural motifs are found in molecules with biological activity. The N-aryl propanamide scaffold is explored in medicinal chemistry for various therapeutic targets. For instance, related N-aryl propanamides have been investigated for immunosuppressive activities and as selective androgen receptor modulators (SARMs)[7][8][9]. The ability to easily modify the phenolic hydroxyl, the amide nitrogen, and the aromatic ring makes this compound a versatile starting point for creating libraries of new chemical entities for screening in drug discovery programs.

Conclusion

3-(2-Hydroxyphenyl)propanamide is a multifunctional organic compound with well-defined chemical properties. Its structure has been elucidated by comprehensive spectroscopic analysis, and its synthesis is readily achievable through established methods like the ammonolysis of dihydrocoumarin. The presence of reactive phenolic, amide, and aromatic functionalities provides a rich chemical landscape for further synthetic transformations. This guide has provided a detailed overview of its core chemical characteristics to support its effective use in research and development.

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